2-(benzylsulfanyl)-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
Description
This compound is a pyrimidine-based heterocyclic molecule featuring a benzylsulfanyl group at the 2-position, a bromine atom at the 5-position, and a carboxamide linkage to a 4-phenyl-1,2,5-oxadiazol-3-yl substituent. Its structural complexity arises from the integration of multiple pharmacophoric motifs: the pyrimidine core (a common scaffold in medicinal chemistry), the 1,2,5-oxadiazole (furazan) ring (known for energetic and bioactive properties), and the benzylsulfanyl moiety (implicated in modulating solubility and bioavailability). The bromine atom likely enhances electrophilic reactivity or serves as a handle for further derivatization.
Properties
Molecular Formula |
C20H14BrN5O2S |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H14BrN5O2S/c21-15-11-22-20(29-12-13-7-3-1-4-8-13)23-17(15)19(27)24-18-16(25-28-26-18)14-9-5-2-6-10-14/h1-11H,12H2,(H,24,26,27) |
InChI Key |
ZQYPJEIHDNMGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NON=C3C4=CC=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the benzylsulfanyl group: This step might involve nucleophilic substitution reactions using benzyl thiol or its derivatives.
Formation of the oxadiazole ring: This can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final coupling: The final step involves coupling the oxadiazole and pyrimidine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Biological Activities
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. The potential of 2-(benzylsulfanyl)-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide as an anticancer agent can be hypothesized based on these findings.
Antimicrobial Properties
Compounds containing sulfanyl and bromine substituents have demonstrated antimicrobial efficacy. The presence of the benzylsulfanyl group may enhance the compound's ability to interact with microbial membranes or metabolic pathways, leading to inhibitory effects on bacterial growth.
Case Study 1: Anticancer Evaluation
A study conducted on structurally similar compounds demonstrated that derivatives with oxadiazole rings exhibited significant inhibition of cell proliferation in breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, compounds with similar sulfanyl groups were tested against Gram-positive and Gram-negative bacteria. Results indicated a potent inhibitory effect against Staphylococcus aureus and Escherichia coli, suggesting that modifications to this compound could yield effective antimicrobial agents.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules:
Key Findings
Energetic vs. Bioactive Profiles: Unlike ANAZF, which contains nitro and azo groups for explosive applications, the target compound’s bromine and benzylsulfanyl substituents suggest a shift toward bioactive or material stability roles. The furazan ring in both compounds contributes to thermal stability, but its conjugation with a phenyl group in the target compound could reduce sensitivity to detonation compared to ANAZF’s azo-linked furazan rings.
Halogen Effects :
- Bromine at the 5-position may offer steric and electronic advantages over chlorine or iodine in analogs. For example, bromine’s intermediate electronegativity could balance reactivity and stability in cross-coupling reactions (e.g., Suzuki-Miyaura).
Benzylsulfanyl vs. However, this may also increase metabolic susceptibility to oxidative cleavage.
Carboxamide Linkage :
- The carboxamide bridge to the furazan ring distinguishes it from ester or ether-linked analogs. This linkage may confer resistance to hydrolysis, critical for in vivo stability.
Biological Activity
The compound 2-(benzylsulfanyl)-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 2-(benzylsulfanyl)-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the pyrimidine ring : Utilizing bromo-substituted precursors.
- Introduction of the oxadiazole moiety : This can be achieved through cyclization reactions involving phenylhydrazine derivatives.
- Sulfanylation : The benzylsulfanyl group is introduced via nucleophilic substitution.
Anticancer Activity
Research indicates that compounds similar to 2-(benzylsulfanyl)-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide exhibit significant anticancer properties. For example:
- A study evaluated the antiproliferative effects of related oxadiazole derivatives against various cancer cell lines using the NCI-60 panel. Compounds exhibited growth inhibition (GI50) values ranging from 2.02 to 7.82 μM across multiple cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have shown efficacy in inhibiting enzymes such as acetylcholinesterase (AChE), which is significant for neurodegenerative diseases .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Properties : Certain oxadiazole derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Key observations include:
| Structural Feature | Biological Activity |
|---|---|
| Benzylsulfanyl Group | Enhances lipophilicity and cellular uptake |
| Bromo Substitution | Increases anticancer potency |
| Oxadiazole Ring | Contributes to broad-spectrum activity |
Case Study 1: Anticancer Screening
A recent investigation into a series of oxadiazole derivatives revealed that modifications in the substituents significantly impacted their anticancer activity. For instance, a derivative with an N-(thien-2-ylcarbonyl) moiety exhibited remarkable activity with GI50 values below 10 μM against several cancer types .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, various derivatives were screened against AChE and butyrylcholinesterase (BChE). The results indicated that certain modifications led to enhanced inhibitory effects, suggesting potential applications in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
